- Synthesis of α-Ketoamides via Gold(I) Carbene IntermediatesOrganic Letters, 2022, 24(24), 4349-4353,
Cas no 932-87-6 ((Bromoethynyl)benzene)

(Bromoethynyl)benzene structure
Nombre del producto:(Bromoethynyl)benzene
Número CAS:932-87-6
MF:C8H5Br
Megavatios:181.029301404953
MDL:MFCD00015715
CID:818727
PubChem ID:136737
(Bromoethynyl)benzene Propiedades químicas y físicas
Nombre e identificación
-
- (Bromoethynyl)benzene
- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)
- 1-Bromo-2-phenylacetylene
- 1-Bromo-2-phenylethyne
- 1-Phenyl-2-bromoacetylene
- 2-Bromo-1-phenylacetylene
- 2-Bromo-1-phenylethyne
- 2-Phenylethynyl bromide
- Bromo(phenyl)acetylene
- Bromophenylethyne
- Phenylacetylene bromide
- Phenylbromoacetylene
- Phenylethynyl bromide
- b-Bromo-a-phenylacetylene
- 2-bromoethynylbenzene
- 2-BROMO-ETHYNYL-BENZENE
- Phenylbromoethyne
- beta-Bromo-alpha-phenylacetylene
- Benzene, (bromoethynyl)-
- Bromophenylacetylene
- (2-bromoethynyl)benzene
- BPVHWNVBBDHIQU-UHFFFAOYSA-N
- bromoethynylbenzene
- 2-bromanylethynylbenzene
- 1-bromo-2-phenyl-acetylene
- 5787AC
- ZB1315
- ST2402506
- (Bromoethynyl)benzene, >=95.0% (HPLC
- (2-Bromoethynyl)benzene (ACI)
- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)
- β-Bromo-α-phenylacetylene
- EN300-251747
- SCHEMBL205838
- DTXSID50239328
- DTXCID70161819
- AKOS015917544
- 932-87-6
- (Bromoethynyl)benzene, >=95.0% (HPLC)
- CS-W007004
- A51120
- DB-336169
- AS-56852
- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)
- MFCD00015715
-
- MDL: MFCD00015715
- Renchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
- Clave inchi: BPVHWNVBBDHIQU-UHFFFAOYSA-N
- Sonrisas: BrC#CC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 179.95700
- Masa isotópica única: 179.95746g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 131
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0
- Xlogp3: 3.6
Propiedades experimentales
- Denso: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 96 ºC
- Punto de inflamación: 86.0±17.3 ºC,
- índice de refracción: 1.6088 (589.3 nm 24 ºC)
- Disolución: Almost insoluble (0.014 g/l) (25 º C),
- PSA: 0.00000
- Logp: 2.39050
- Presión de vapor: 0.2±0.4 mmHg at 25°C
(Bromoethynyl)benzene Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H318-H332
- Declaración de advertencia: P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 20-41
- Instrucciones de Seguridad: 26-39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:−20°C
(Bromoethynyl)benzene Datos Aduaneros
- Código HS:2903999090
- Datos Aduaneros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(Bromoethynyl)benzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251747-0.5g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 0.5g |
$131.0 | 2024-06-19 | |
abcr | AB440100-1 g |
(Bromoethynyl)benzene, 95%; . |
932-87-6 | 95% | 1g |
€397.80 | 2023-07-18 | |
Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95%+ | 1g |
$229 | 2024-07-19 | |
Alichem | A019088038-1g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
250.00 USD | 2021-06-17 | |
Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95% | 1g |
$234 | 2021-06-17 | |
TRC | B623530-50mg |
(Bromoethynyl)benzene |
932-87-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
Key Organics Ltd | AS-56852-100MG |
(2-bromoethynyl)benzene |
932-87-6 | >95% | 100mg |
£116.54 | 2025-02-08 | |
Enamine | EN300-251747-0.05g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 0.05g |
$39.0 | 2024-06-19 | |
Enamine | EN300-251747-1.0g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 1.0g |
$168.0 | 2024-06-19 | |
Fluorochem | 229806-250mg |
Bromoethynyl)benzene |
932-87-6 | 95% | 250mg |
£86.00 | 2022-02-28 |
(Bromoethynyl)benzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
Referencia
- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynesChemical Communications (Cambridge, 2010, 46(42), 8049-8051,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C
Referencia
- Preparation of (2-bromoethynyl)benzene compounds, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt
Referencia
- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory InsertionAngewandte Chemie, 2018, 57(10), 2716-2720,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
Referencia
- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolinesOrganic Letters, 2018, 20(6), 1542-1545,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane
Referencia
- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanesJournal of the Chemical Society, 1992, (17), 1200-1,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
Referencia
- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indolesNew Journal of Chemistry, 2022, 46(28), 13519-13523,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
Referencia
- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic AzacyclesChemistry - A European Journal, 2015, 21(36), 12627-12639,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
Referencia
- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium saltsOrganic Chemistry Frontiers, 2019, 6(3), 373-376,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled
Referencia
- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt
Referencia
- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type AdditionOrganic Letters, 2019, 21(6), 1569-1573,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt
Referencia
- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynesJournal of Catalysis, 2017, 353, 199-204,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C
Referencia
- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketonesOrganic Chemistry Frontiers, 2021, 8(16), 4387-4391,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
Referencia
- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation ReactionOrganic Letters, 2013, 15(10), 2562-2565,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt
Referencia
- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine OxidesChinese Journal of Chemistry, 2021, 39(4), 873-878,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
Referencia
- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase InhibitorsChemMedChem, 2023, 18(9),,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt
Referencia
- Photoinduced ynamide structural reshuffling and functionalizationNature Communications, 2022, 13(1),,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt
Referencia
- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition ReactionsACS Catalysis, 2011, 1(6), 601-606,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
Referencia
- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynesOrganic & Biomolecular Chemistry, 2023, 21(28), 5747-5751,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
Referencia
- Transition-metal-free alkynylation of imidazoles with alkynyl bromidesYouji Huaxue, 2014, 34(7), 1352-1357,
(Bromoethynyl)benzene Raw materials
(Bromoethynyl)benzene Preparation Products
(Bromoethynyl)benzene Literatura relevante
-
Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894
-
2. Nucleophilic attack on halogeno(phenyl)acetylenes by halide ionsRyuichi Tanaka,Shì-Qín Zhèng,Kenji Kawaguchi,Takehide Tanaka J. Chem. Soc. Perkin Trans. 2 1980 1714
-
Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894
-
Fulin Yang,Jie Zhang,Qiguang Zang,Tanxiao Shen,Juechen Ni,Haoke Zhang,Jing Zhi Sun,Ben Zhong Tang Mater. Chem. Front. 2022 6 368
-
Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932-87-6)(Bromoethynyl)benzene

Pureza:99%/99%/99%
Cantidad:1g/5g/25g
Precio ($):198.0/718.0/2513.0